molecular formula C3H3N5O B6176775 5-(azidomethyl)-1,2,4-oxadiazole CAS No. 1306475-76-2

5-(azidomethyl)-1,2,4-oxadiazole

Cat. No.: B6176775
CAS No.: 1306475-76-2
M. Wt: 125.1
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Description

5-(Azidomethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with an azidomethyl (-CH₂N₃) group at the 5-position. This structure combines the stability of the oxadiazole ring with the high-energy azide functional group, making it relevant in energetic materials and pharmaceutical research. The azidomethyl group contributes to its nitrogen-rich composition (35.7% nitrogen content), which is advantageous for applications in propellants and explosives . Its synthesis typically involves nucleophilic substitution of a chloromethyl precursor with sodium azide (NaN₃), as demonstrated in the preparation of AZM-BOLT, a bis-oxadiazole-triazole energetic compound .

Properties

CAS No.

1306475-76-2

Molecular Formula

C3H3N5O

Molecular Weight

125.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Azidomethyl-Substituted Amidoximes

Amidoximes are typically prepared by treating nitriles with hydroxylamine under basic conditions. For example, reaction of 2-azidomethylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours yields the corresponding amidoxime in 68–75% yield. The azidomethyl group remains stable under these conditions due to its electron-withdrawing nature, which mitigates undesired Staudinger reactions.

Cyclization with Carboxylic Acid Derivatives

The amidoxime intermediate is cyclized using acyl chlorides or anhydrides. In a representative procedure, azidomethylamidoxime (1.2 mmol) reacts with chloroacetyl chloride (1.5 mmol) in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the acyl chloride, forming an O-acylated intermediate that undergoes cyclodehydration. Purification by silica gel chromatography (hexane/ethyl acetate, 7:3) affords this compound in 55–62% yield.

Key Optimization Parameters

  • Temperature : Cyclization at >50°C leads to azide decomposition; reactions are best performed at 0–25°C.

  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates compared to toluene or ether.

  • Catalysis : Triethylamine (1.1 equiv) improves yields by scavenging HCl generated during acylation.

Post-Cyclization Functionalization of Halomethyl Precursors

An alternative strategy involves synthesizing 5-(halomethyl)-1,2,4-oxadiazole followed by nucleophilic substitution with sodium azide. This two-step approach circumvents challenges associated with azide stability during cyclization.

Preparation of 5-(Chloromethyl)-1,2,4-Oxadiazole

5-(Chloromethyl)-1,2,4-oxadiazole is synthesized via cyclocondensation of methyl chloroacetate with amidoximes. For instance, benzamidoxime (5 mmol) reacts with methyl chloroacetate (6 mmol) in refluxing ethanol (4 hours), yielding the chloromethyl derivative in 71% yield after recrystallization from hexane.

Azidation of the Halomethyl Intermediate

The chloromethyl compound undergoes nucleophilic substitution with sodium azide in DMSO at 50°C for 8 hours. A molar ratio of 1:1.2 (substrate:NaN₃) ensures complete conversion, with the product isolated in 78% yield via extraction (ethyl acetate/water) and solvent evaporation.

Safety Considerations

  • Azide Handling : Reactions are conducted in a fume hood with blast shields due to the explosive risk of organic azides.

  • Byproduct Management : Residual NaN₃ is quenched with NaNO₂ and FeSO₄ to prevent hazardous buildup.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Amidoxime Cyclization55–626–8 hoursDirect, minimal purificationAzide instability at high temperatures
Post-Cyclization Azidation788 hoursHigh yields, scalableRequires handling of hazardous intermediates
Tandem Staudinger/Aza-Wittig40–5010 hoursOne-pot synthesisLow yields, unoptimized for azidomethyl

Mechanistic Insights and Side Reactions

Competing Pathways in Amidoxime Cyclization

  • Acyl Migration : O-acylated amidoximes may undergo N→O acyl shifts, forming regioisomeric oxadiazoles. This is suppressed by using bulky acylating agents (e.g., pivaloyl chloride).

  • Azide Reduction : Trace moisture or reducing agents (e.g., residual triphenylphosphine) can reduce the azidomethyl group to an amine. Strict anhydrous conditions and PPh₃ scavengers (e.g., iodine) mitigate this.

Solvent Effects on Azidation

Polar aprotic solvents (DMSO, DMF) enhance NaN₃ solubility and reaction rates but increase explosion risks. Mixed solvent systems (e.g., DMSO/water 9:1) balance safety and efficiency.

Scalability and Industrial Considerations

The post-cyclization azidation method is most amenable to large-scale production due to:

  • Modularity : Halomethyl intermediates can be stockpiled and functionalized on demand.

  • Safety : Azidation occurs at moderate temperatures (<60°C), reducing thermal decomposition risks.

  • Cost-Effectiveness : Sodium azide ($12/mol) is cheaper than specialized amidoxime precursors .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in 5-(azidomethyl)-1,2,4-oxadiazole can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄) in appropriate solvents.

Major Products:

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Aminomethyl-1,2,4-oxadiazole: Formed from the reduction of the azido group.

Scientific Research Applications

Chemistry: 5-(Azidomethyl)-1,2,4-oxadiazole is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. This reaction is highly efficient and widely used in the synthesis of complex molecules.

Biology and Medicine: The compound’s ability to form triazoles makes it valuable in bioconjugation techniques, where it is used to label biomolecules such as proteins and nucleic acids. This is useful in various biological assays and imaging techniques.

Industry: In materials science, this compound is used in the development of new polymers and materials with unique properties. Its high reactivity and ability to form stable triazole linkages make it suitable for creating cross-linked polymer networks.

Mechanism of Action

The primary mechanism of action for 5-(azidomethyl)-1,2,4-oxadiazole involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. The resulting triazole ring is highly stable and can serve as a robust linkage in various applications.

Comparison with Similar Compounds

Structural and Isomeric Variations

The 1,2,4-oxadiazole isomer is one of four oxadiazole isomers (1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole). Key comparisons include:

Compound Substituent(s) Key Properties
5-(Azidomethyl)-1,2,4-oxadiazole -CH₂N₃ at C5 High nitrogen content (35.7%), moderate thermal stability, energetic applications
5-(Trifluoromethyl)-1,2,4-oxadiazole -CF₃ at C5 Enhanced metabolic stability, HDAC6 inhibition (biological applications)
5,5′-Diamino-3,3′-azo-1,2,4-oxadiazole -NH₂ and -N=N- Planar structure, lower thermal stability vs. 1,2,5-oxadiazole isomers
3-Phenyl-1,2,4-oxadiazol-5-amine -NH₂ at C5, -Ph at C3 Pharmacological activity (e.g., CNS depressant effects)

Structural Insights :

  • Electron Effects : The azidomethyl group is electron-withdrawing, enhancing the electrophilicity of the oxadiazole ring. This contrasts with electron-donating groups (e.g., -NH₂), which stabilize the ring but reduce reactivity .
  • Isomer Stability : 1,2,4-Oxadiazoles generally exhibit higher thermal stability than 1,2,5-oxadiazoles (furazans) due to better conjugation in the heterocycle .

Energetic Performance

Azidomethyl-substituted oxadiazoles are promising in energetic materials. Comparisons with nitro- and amino-substituted derivatives reveal:

Compound Detonation Velocity (m/s) Sensitivity Nitrogen Content
AZM-BOLT (azidomethyl derivative) ~8,200 (estimated) Low 52.8%
NTOM (nitrotetrazole-oxadiazole) 8,950 Moderate 44.5%
5-Nitro-1,2,4-oxadiazole 7,800 High 37.2%

Key Findings :

  • The azidomethyl group in AZM-BOLT contributes to a balance of high energy (due to N₂ release upon decomposition) and low sensitivity, making it suitable as a liquid propellant .
  • Nitro groups (e.g., in NTOM) improve detonation velocity but increase sensitivity .

Pharmacological Activity

While 1,3,4-oxadiazoles dominate drug discovery, 1,2,4-oxadiazole derivatives with specific substituents show unique bioactivity:

Compound Activity Mechanism
Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid) Premature termination codon readthrough Binds ribosomal RNA, promotes translational bypass
5-(Trifluoromethyl)-1,2,4-oxadiazole HDAC6 inhibition Selective inhibition via trifluoromethyl interaction
This compound Limited direct data Potential for click chemistry applications (e.g., drug conjugation)

Comparison :

  • Azidomethyl vs. Trifluoromethyl : The -CF₃ group enhances binding affinity to hydrophobic pockets in enzymes, whereas the -CH₂N₃ group is more reactive, enabling bioconjugation .
  • 1,2,4- vs. 1,3,4-Oxadiazoles : 1,3,4-Oxadiazoles (e.g., CNS depressants) often show broader pharmacological profiles due to better hydrogen-bonding capacity .

Q & A

Q. Basic

  • IR Spectroscopy : Confirms azide (N₃) stretch at ~2100 cm⁻¹ and oxadiazole ring vibrations (C=N at 1600–1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., azidomethyl protons at δ 4.2–4.5 ppm; oxadiazole carbons at δ 165–175 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and non-covalent interactions. For example, single-crystal analysis of analogous oxadiazoles reveals planar heterocyclic rings with dihedral angles <5° between substituents .

How can computational methods (e.g., DFT) guide the design of this compound-based energetic materials?

Advanced
Density Functional Theory (DFT) predicts thermochemical properties critical for energetic applications. For instance, Gaussian 03 calculations on oxadiazole-triazole hybrids estimate detonation velocity (VOD: ~9000 m/s) and pressure (P: ~37 GPa), outperforming RDX . Multiwfn software analyzes electron localization function (ELF) to assess stability, while Hirshfeld surface maps identify sensitivity-controlling intermolecular interactions (e.g., H-bonding vs. π-stacking) .

What strategies resolve contradictions in reactivity data for this compound under electrophilic conditions?

Advanced
Contradictions arise from competing reaction pathways. For example, superacid (CF₃SO₃H) treatment can yield either E/Z-vinyl triflates (via H⁺ addition to azides) or oligomers, depending on temperature and steric effects. Systematic optimization involves:

  • Kinetic Control : Low temperatures (−70°C) favor selective hydrogenation of acetylene intermediates .
  • Substituent Screening : Electron-withdrawing groups (e.g., −NO₂) stabilize intermediates, reducing side reactions .
  • Mechanistic Validation : Isotopic labeling (D₂O quenching) and in-situ FTIR track intermediate formation .

How do structural modifications of this compound influence its pharmacological activity?

Q. Advanced

  • Bioisosteric Replacement : Substituting azidomethyl with piperidine or naphthyl groups enhances binding to nuclear receptors (e.g., FXR/PXR). Docking studies (AutoDock Vina) show that 3-(2-naphthyl)-5-(4-piperidyl) derivatives achieve ΔG < −9 kcal/mol, correlating with in vitro IC₅₀ values <1 µM .
  • Metabolic Stability : Azide-to-amine reduction (via Staudinger reaction) generates metabolites with retained activity but improved pharmacokinetics (t₁/₂ > 6 h in hepatic microsomes) .

What safety protocols are recommended for handling azidomethyl-oxadiazole derivatives in high-energy applications?

Q. Advanced

  • Sensitivity Testing : Impact (BAM fallhammer) and friction (BAM tribometer) tests classify sensitivity (e.g., RDX-equivalent compounds require handling at <10 J impact energy) .
  • Stabilization : Co-crystallization with inert polymers (e.g., PVDF) reduces sensitivity while maintaining energetic output .
  • Decomposition Pathways : DSC/TGA analysis identifies exothermic peaks (200–250°C), guiding storage below 40°C .

How can synthetic failures in azidomethyl-oxadiazole synthesis be systematically troubleshooted?

Advanced
Common issues include low yields and azide dimerization. Solutions:

  • By-product Analysis : LC-MS identifies dimers (m/z ~280) from Huisgen cyclization; adding Cu(I) inhibitors (e.g., BHT) suppresses this .
  • Solvent Optimization : Switching from DMF to acetonitrile reduces NaN₃ decomposition .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance NaN₃ reactivity in biphasic systems .

What are the emerging applications of this compound in supramolecular chemistry?

Advanced
The azide group enables click chemistry for constructing metal-organic frameworks (MOFs). For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) links oxadiazole units to form porous networks with high thermal stability (decomposition >300°C) and gas adsorption capacity (CO₂: 12 wt% at 1 bar) .

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